molecular formula C11H13NO3 B1383451 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid CAS No. 1798775-82-2

2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Cat. No. B1383451
CAS RN: 1798775-82-2
M. Wt: 207.23 g/mol
InChI Key: UZVOEDDFQLFRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid (MHOI) is a synthetic compound that has been used in a variety of scientific research applications. This compound has been studied for its potential use in drug development, biochemistry, and physiology. The structure of MHOI is similar to that of a natural amino acid, making it a useful tool for studying the effects of amino acid-like compounds on biological systems.

Scientific Research Applications

Pharmaceutical Research and Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is similar to that of certain hexahydroisoquinoline derivatives which have been identified as inhibitors of the enzyme EZH2 . EZH2 is implicated in cancer aggressiveness and poor prognosis, making compounds like 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid potential candidates for anticancer drug development.

Enzyme Inhibition Studies

The structural features of this compound suggest its potential use in studying enzyme inhibition. For instance, related quinoline compounds have been evaluated as potent inhibitors against the acetylcholinesterase enzyme, which is relevant in the context of Alzheimer’s disease treatment .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical methods such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy and precision of analytical results .

properties

IUPAC Name

2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVOEDDFQLFRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.